8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor of the cyclin-dependent kinase 2 (CDK2) enzyme. CDK2 plays a crucial role in cell cycle regulation and is a promising target for cancer therapy.
Scientific Research Applications
Psychotropic Activity
Studies have shown that derivatives of purine-2,6-dione exhibit potential psychotropic activity. For example, certain 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione compounds, which are mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands, demonstrated antidepressant-like effects in forced swim tests and anxiolytic-like activity in four-plate tests in mice (Chłoń-Rzepa et al., 2013).
Antidepressant and Anxiolytic-like Activity
Another study highlighted the antidepressant- and anxiolytic-like activities of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives. These compounds showed a diversified 5-HT₁A receptor functional profile, with some compounds exhibiting effects similar or stronger than traditional antidepressants like imipramine (Partyka et al., 2015).
Structural Optimization for Receptor Affinity
Research has also focused on structural optimization to enhance receptor affinity. For instance, derivatives of 8-alkoxy-purine-2,6-dione and dihydro[1,3]oxazolo[2,3‐f]purinedione targeting serotonin and dopamine receptors were synthesized, indicating potential as antidepressants and/or antipsychotics (Chłoń-Rzepa et al., 2015).
Anticonvulsant Properties
Beyond psychotropic effects, certain derivatives also displayed anticonvulsant properties. N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione were synthesized and tested, revealing significant anticonvulsant activity in the maximum electroshock seizure test (Obniska et al., 2005).
properties
IUPAC Name |
8-(4-butylpiperazin-1-yl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-3-4-9-26-10-12-27(13-11-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIAVGUJJGLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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